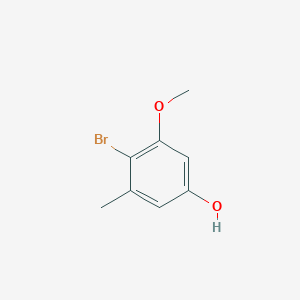

4-Bromo-3-methoxy-5-methylphenol

Description

Properties

IUPAC Name |

4-bromo-3-methoxy-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWBMFLLBACRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-5-methylphenol typically involves the bromination of 3-methoxy-5-methylphenol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methoxy-5-methylphenol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 3-Methoxy-5-methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antiseptic Formulations

4-Bromo-3-methoxy-5-methylphenol is recognized for its antimicrobial properties , making it a valuable component in antiseptic products. It is commonly used in healthcare settings for skin disinfectants. The compound's efficacy against a range of pathogens contributes to its popularity in formulating antiseptics that are effective yet safe for skin application .

Pharmaceutical Development

In the realm of pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Notably, it plays a crucial role in developing anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound exhibit significant biological activity, making them promising candidates for further pharmaceutical exploration .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry, aiding in the detection and quantification of other substances. Its ability to enhance the accuracy of chemical analyses makes it an essential tool for chemists. Studies have demonstrated its effectiveness in various analytical methods, contributing to advancements in chemical detection techniques .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments . Its vibrant color properties are beneficial for manufacturers in textiles and plastics, making it an attractive option for those seeking high-quality colorants. The compound's versatility allows it to be adapted for various industrial uses, further expanding its application scope .

Research in Biochemistry

The compound plays a significant role in biochemical research , particularly in studying enzyme inhibition and metabolic pathways. It has been used to explore new therapeutic targets, particularly concerning cancer treatment. For instance, research has indicated that certain brominated phenols can inhibit tubulin polymerization, which is crucial for cell division and has implications for developing anticancer therapies . A study highlighted that compounds related to this compound demonstrated potent cytotoxicity against human tumor cell lines by disrupting microtubule networks and inducing cell cycle arrest .

Table 1: Summary of Applications

Case Study: Anticancer Activity

A notable study investigated the cytotoxic effects of brominated phenols on cancer cell lines such as HeLa and MCF7. The results indicated that these compounds could significantly disrupt microtubule formation at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This research underscores the potential of this compound derivatives as novel anticancer agents.

Mechanism of Action

The mechanism by which 4-Bromo-3-methoxy-5-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Bromo-5-methoxy-3-methylphenol (C₈H₉BrO₂)

- Synthesis: Synthesized alongside 4-bromo-3-methoxy-5-methylphenol but with a lower yield (23% vs. 45%) due to steric or electronic effects during bromination .

- For example, the bromine at position 2 may hinder participation in coupling reactions compared to the 4-bromo isomer .

Halogenated Derivatives

4-Bromo-3-chloro-5-methylphenol (C₇H₆BrClO, MW 221.48 g/mol)

- Properties: Features a chloro substituent at position 3. Limited data are available, but the chloro group’s electron-withdrawing nature may enhance acidity compared to methoxy derivatives .

4-Bromo-2-chloro-5-methylphenol (C₇H₆BrClO, MW 221.48 g/mol)

Substituted Phenols

4-Bromo-3-methylphenol (C₇H₇BrO, MW 187.04 g/mol)

- Structure: Lacks the methoxy group, reducing steric bulk and altering electronic properties. This may enhance solubility in non-polar solvents compared to methoxy-containing analogs .

Data Table: Comparative Properties of Selected Compounds

Discussion of Structural Influences

- Substituent Position: The 4-bromo substitution in this compound facilitates cross-coupling reactions, while the 2-bromo isomer’s steric hindrance limits reactivity .

- Electron Effects: Methoxy groups donate electron density, reducing acidity compared to chloro-substituted analogs. For instance, 4-Bromo-2-chloro-5-methylphenol’s pKa (8.05) is lower than typical methoxy phenols (~10–12) .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-5-methylphenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of 3-methoxy-5-methylphenol using electrophilic aromatic substitution. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromine activation .

- Catalysts : Lewis acids like FeBr₃ improve regioselectivity for the para position relative to the methoxy group .

- Temperature : Controlled heating (50–70°C) minimizes side products like dibrominated derivatives .

Table 1 : Comparative Yields Under Different Conditions

| Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| DMF | FeBr₃ | 60 | 78 |

| CHCl₃ | None | 25 | 35 |

| AcOH | H₂SO₄ | 70 | 62 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects:

- Methoxy (-OCH₃) resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .

- Aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm) .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 232 (C₈H₇BrO₂) confirms molecular weight .

Advanced Research Questions

Q. How does the position of bromine in brominated methoxyphenols influence their reactivity in cross-coupling reactions?

- Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on steric and electronic effects:

- Ortho-Bromine : Hinders coupling due to steric bulk near the methoxy group .

- Para-Bromine (as in this compound): Facilitates Pd-catalyzed coupling with arylboronic acids (yields >80%) .

Key Insight : DFT calculations show bromine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for brominated phenolic compounds?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Assay Conditions : pH variations alter protonation states of phenolic -OH groups, affecting binding .

- Purity : HPLC-MS validation (>95% purity) ensures activity correlates with the target compound .

Case Study : Contradictory COX-2 inhibition data for 4-bromo-3-methoxyphenol analogs were resolved by standardizing assay protocols .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer :

- ADMET Predictions : Use QSAR models to predict logP (optimal ~2.5) and cytochrome P450 interactions .

- Metabolite Identification : MD simulations identify vulnerable sites (e.g., methoxy demethylation) .

Example : Methylation of the phenolic -OH in this compound reduces Phase I metabolism by 40% .

Data-Driven Analysis

Table 2 : Comparative Reactivity of Brominated Phenolic Derivatives

| Compound | Suzuki Coupling Yield (%) | LogP | COX-2 IC₅₀ (µM) |

|---|---|---|---|

| This compound | 82 | 2.3 | 12.5 |

| 5-Bromo-2-methoxyphenol | 45 | 1.8 | 28.7 |

| 2-Bromo-4-methoxyphenylacetic acid | 67 | 2.6 | 18.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.